molecular formula C3H7N5 B3058017 1H-1,2,4-Triazole-3,5-diamine, N-methyl- CAS No. 87253-82-5

1H-1,2,4-Triazole-3,5-diamine, N-methyl-

Cat. No. B3058017
CAS RN: 87253-82-5
M. Wt: 113.12 g/mol
InChI Key: IDPVERHXDUGTRN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is used as an inhibitor of DNA synthesis. It also serves as an antitumor agent in the treatment of epigenetically-based diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1H-1,2,4-Triazole-3,5-diamine, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-3,5-diamine consists of a triazole ring substituted at positions 3 and 5 by amino groups . The molecular formula is C2H5N5 and the molecular weight is 99.0946 .


Chemical Reactions Analysis

1H-1,2,4-Triazole-3,5-diamine is a member of the triazoles, a group of highly explosive materials that are sensitive to heat, friction, and impact . The amine substituted derivatives, such as 1H-1,2,4-Triazole-3,5-diamine, tend not to be explosion sensitive .


Physical And Chemical Properties Analysis

1H-1,2,4-Triazole-3,5-diamine is a colorless crystal or faintly yellow powder . It has a melting point of 202-205 °C and a predicted boiling point of 473.7±28.0 °C . It is soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazoles : N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate for preparing 1-methyl-3-phenyl-1H-1,2,4-triazoles, showcasing a method to synthesize substituted triazoles (Ito et al., 1983).
  • Crystal Structure Analysis : The structure of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4triazol-4-yl)benzamide has been reported, indicating its potential in creating supramolecular networks (Şahin et al., 2008).

Biological and Medicinal Applications

  • Anticancer Activity : A compound, 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterized with anticancer activity, has been studied for its structural and pharmacological aspects, showing promising results (Kaczor et al., 2013).

Physical Properties and Applications

  • Electrolyte Enhancement : 1H-1,2,4-triazole acts as an effective solvent for proton-conducting electrolytes, useful in polymer electrolyte membranes (PEMs) (Li et al., 2005).
  • Supramolecular Interactions : 1H-1,2,3-triazoles, a related compound, demonstrate diverse supramolecular interactions, finding applications in coordination chemistry and potentially in molecular-based memory devices, optical switches, etc. (Schulze & Schubert, 2014).

Novel Synthesis Methods

  • One-Pot Synthesis : A novel one-pot method to synthesize 1,2,4-Triazole-3,5-diamine derivatives showcases the efficiency and versatility of this approach (Liu & Iwanowicz, 2003).

Material Science and Engineering

  • Corrosion Inhibition : A quantum chemical study indicates that certain triazole derivatives, including 1H-1,2,4-triazole-3,5-diamine, act as efficient corrosion inhibitors for copper in acid media (Zarrouk et al., 2013).
  • Luminescent Properties : A study on 4-amino-4H-1,2,4-triazole derivatives shows significant luminescent properties, making them potentially useful in material sciences (Xi et al., 2021).

Safety and Hazards

1H-1,2,4-Triazole-3,5-diamine is air sensitive and reacts with acids and oxidizing agents . It is probably combustible . It is classified under Hazard Codes Xn, Xi, and C, with Hazard Statements H361fd-H373-H411 .

Future Directions

The future directions for 1H-1,2,4-Triazole-3,5-diamine could involve further exploration of its antitumor properties . Additionally, its use as a corrosion inhibitor for copper suggests potential applications in materials science .

properties

IUPAC Name

3-N-methyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-5-3-6-2(4)7-8-3/h1H3,(H4,4,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVERHXDUGTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516151
Record name N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-3,5-diamine, N-methyl-

CAS RN

87253-82-5
Record name N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-N-methyl-1H-1,2,4-triazole-3,5-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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